3-chloro-1,2-benzoxazole-5-sulfonyl chloride
Description
Systematic IUPAC Nomenclature and Alternative Chemical Names
The compound 3-chloro-1,2-benzoxazole-5-sulfonyl chloride is systematically named according to IUPAC guidelines by prioritizing the benzoxazole ring system. The parent structure, 1,2-benzoxazole , consists of a fused benzene and oxazole ring, with oxygen at position 1 and nitrogen at position 2. Substituents are numbered to assign the lowest possible locants:
- A chloro (-Cl) group at position 3.
- A sulfonyl chloride (-SO₂Cl) group at position 5.
Thus, the IUPAC name is This compound .
Alternative names include:
- 3-Chloro-1,2-benzoxazole-5-sulphonyl chloride (British spelling variant)
- 5-(Chlorosulfonyl)-3-chloro-1,2-benzoxazole (substitutive nomenclature)
- CAS 869885-72-3 (registry identifier) .
Non-systematic synonyms from chemical vendors and databases include 3-chloro-1,2-benzo[d]oxazole-5-sulfonyl chloride and 3-chloro-5-sulfonylchloride-benzoxazole .
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₇H₃Cl₂NO₃S , derived from:
- 7 carbon atoms in the benzoxazole ring and sulfonyl group.
- 3 hydrogen atoms on the aromatic ring.
- 2 chlorine atoms (one on the benzoxazole ring, one in the sulfonyl chloride group).
- 1 nitrogen atom in the oxazole ring.
- 3 oxygen atoms (two in the sulfonyl group, one in the oxazole ring).
- 1 sulfur atom in the sulfonyl group.
Molecular weight calculation :
$$
\text{MW} = (7 \times 12.01) + (3 \times 1.008) + (2 \times 35.45) + 14.01 + (3 \times 16.00) + 32.07 = 252.07 \, \text{g/mol}
$$
This matches experimental data from mass spectrometry and elemental analysis .
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 7 | 12.01 | 84.07 |
| Hydrogen (H) | 3 | 1.008 | 3.02 |
| Chlorine (Cl) | 2 | 35.45 | 70.90 |
| Nitrogen (N) | 1 | 14.01 | 14.01 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Sulfur (S) | 1 | 32.07 | 32.07 |
| Total | 252.07 |
Spectral Characterization (NMR, IR, Mass Spectrometry)
Infrared (IR) Spectroscopy
Key IR absorptions for functional groups:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) :
- Aromatic protons :
- No aliphatic protons due to the fully aromatic system.
¹³C NMR (DMSO-d₆, 100 MHz) :
Properties
IUPAC Name |
3-chloro-1,2-benzoxazole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3S/c8-7-5-3-4(14(9,11)12)1-2-6(5)13-10-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDYZUUVNYMHPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1S(=O)(=O)Cl)C(=NO2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride typically proceeds via:
- Formation of the benzoxazole core,
- Introduction of a chloro substituent at the 3-position,
- Sulfonylation at the 5-position to introduce the sulfonyl chloride group.
This approach often involves chlorosulfonic acid or related sulfonyl chloride reagents for sulfonylation, and chlorinating agents or chlorosulfonic acid for chlorination steps.
Preparation of Benzoxazole Precursors
According to research on benzoxazole derivatives, the starting benzoxazole compounds can be synthesized by cyclization of 2-aminophenol derivatives with appropriate reagents such as cyanogen bromide or carbon disulfide under controlled conditions, resulting in 2-aminobenzoxazoles or 2-mercaptobenzoxazoles, which serve as key intermediates.
Sulfonylation Using Chlorosulfonic Acid
A prominent method involves the direct sulfonylation of benzoxazole derivatives with chlorosulfonic acid:
- Dry benzoxazole derivative (e.g., 2-amino benzoxazole) is reacted with chlorosulfonic acid added dropwise under stirring.
- The reaction mixture is refluxed for about an hour to ensure sulfonyl chloride formation at the 5-position.
- Upon cooling, the mixture is poured onto crushed ice to precipitate the sulfonyl chloride derivative.
- The crude product is filtered, washed, and dried for further use or purification.
This method is advantageous due to its simplicity and relatively high yield. Pyridine is often used in subsequent steps to neutralize released HCl and facilitate further reactions.
Purification and Characterization
- The crude sulfonyl chloride product is often purified by recrystallization from ethanol or by column chromatography using solvents such as ethyl acetate and chloroform mixtures.
- Purity and identity are confirmed by melting point determination, NMR spectroscopy, and mass spectrometry.
- TLC is routinely used to monitor reaction progress.
Summary Data Table of Preparation Steps
Research Findings and Notes
- The use of chlorosulfonic acid is a classical and effective approach for introducing sulfonyl chloride groups into benzoxazole rings.
- Chlorination using phosphorus oxychloride or phosgene is well-established for related heterocycles and can be adapted for benzoxazole systems.
- Reaction monitoring by TLC and purification by recrystallization ensure high purity products suitable for further synthetic applications.
- The presence of the chloro substituent and sulfonyl chloride functional group enhances the compound’s reactivity, making it valuable for pharmaceutical intermediate synthesis.
Chemical Reactions Analysis
Types of Reactions
3-chloro-1,2-benzoxazole-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines, alcohols, or thiols, to form sulfonamide, sulfonate ester, or sulfonothioate derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol).
Oxidation and Reduction Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used, while reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions include various sulfonamide, sulfonate ester, and sulfonothioate derivatives, depending on the nucleophile used in the substitution reactions .
Scientific Research Applications
Organic Synthesis
3-Chloro-1,2-benzoxazole-5-sulfonyl chloride is primarily utilized as a building block for synthesizing more complex organic molecules. It acts as a reagent in various organic transformations, including:
- Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles (amines, alcohols) to form sulfonamide derivatives.
- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to yield different derivatives.
Medicinal Chemistry
The compound has demonstrated significant potential in drug discovery due to its biological activity against various targets:
- Antimicrobial Activity: Research indicates efficacy against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. Minimum inhibitory concentration (MIC) values range from 250 to 7.81 µg/ml for various derivatives.
- Anticancer Potential: Benzoxazole derivatives have shown cytotoxic effects on cancer cell lines, suggesting that modifications can enhance selectivity for cancer cells over normal cells. This selectivity positions them as promising candidates for anticancer drugs .
Biological Modifications
In biological research, the compound is employed to modify biomolecules such as proteins and peptides, aiding in the study of their structure and function. The sulfonyl chloride group facilitates the formation of covalent bonds with amino acids, allowing for specific modifications that can alter biological activity .
Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. Results indicated significant activity against drug-resistant bacterial strains, although some compounds were less potent than standard treatments like fluconazole against C. albicans.
Cytotoxicity Assessment
In another study focusing on breast cancer cells (MCF-7), modifications of benzoxazole derivatives increased selectivity for cancer cells over normal cells. This suggests potential therapeutic applications in cancer treatment .
Mechanism of Action
The mechanism of action of 3-chloro-1,2-benzoxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, through the formation of covalent bonds .
Comparison with Similar Compounds
Structural and Functional Analogues
Reactivity and Stability
- Sulfonyl Chlorides: this compound is expected to exhibit higher reactivity than non-heterocyclic sulfonyl chlorides (e.g., 2-(1,2-oxazol-5-yl)benzenesulfonyl chloride) due to the electron-deficient benzoxazole core, which enhances electrophilicity at the sulfur center . Compared to acyl chlorides (e.g., 3-Chloro-5-(trifluoromethyl)benzoyl chloride), sulfonyl chlorides generally have lower volatility but similar sensitivity to hydrolysis .
Heterocyclic Influence :
Research Findings and Data Gaps
- Synthesis Optimization :
- Thermal Stability: No direct thermogravimetric analysis (TGA) data exists; stability estimates are based on benzoxazole analogs .
- Ecotoxicity: Limited ecotoxicological studies; regulatory compliance (e.g., REACH) remains unverified .
Biological Activity
3-Chloro-1,2-benzoxazole-5-sulfonyl chloride is a compound belonging to the benzoxazole family, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound includes a benzoxazole ring with a chloro substituent and a sulfonyl chloride group. This configuration enhances its reactivity and allows for various chemical transformations.
| Property | Description |
|---|---|
| Molecular Formula | CHClNOS |
| Molecular Weight | 207.63 g/mol |
| CAS Number | 869885-72-3 |
Target Interactions
Benzoxazole derivatives, including this compound, interact with various biological targets implicated in diseases such as cancer and infections. The compound can form non-covalent interactions through π-π stacking and hydrogen bonding with its nitrogen and oxygen atoms.
Biochemical Pathways
The compound is involved in multiple biochemical pathways, acting as a starting material for drug discovery processes. Its sulfonyl chloride group can participate in nucleophilic substitution reactions to form sulfonamide derivatives, which are known for their antimicrobial properties .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi such as Candida albicans. The minimum inhibitory concentration (MIC) values for various derivatives have been reported to range from 250 to 7.81 µg/ml .
Anticancer Potential
Benzoxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies indicate that compounds containing the benzoxazole moiety can selectively target cancer cells while exhibiting lower toxicity to normal cells. This selectivity positions them as potential candidates for anticancer drug development .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. Results indicated that while some compounds were less potent than standard drugs like fluconazole against C. albicans, they showed significant activity against drug-resistant bacterial strains .
- Cytotoxicity Assessment : In another study focusing on the cytotoxic effects of benzoxazole derivatives on breast cancer cells (e.g., MCF-7), it was found that certain modifications increased selectivity for cancer cells over normal cells, suggesting a promising avenue for therapeutic development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-1,2-benzoxazole-5-sulfonyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves multi-step chlorination and cyclization. For example, analogous sulfonyl chlorides are synthesized via chlorination of precursor oximes using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) under anhydrous conditions . Key parameters include temperature control (e.g., maintaining 0–5°C during sulfonation to minimize side reactions) and stoichiometric ratios of chlorinating agents. Yield optimization often requires inert atmospheres (N₂/Ar) and solvent selection (e.g., dichloromethane for solubility).
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization employs:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonyl/chloro substituents.
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretching) and ~530 cm⁻¹ (C-Cl) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., theoretical vs. observed m/z).
- Elemental Analysis : Confirming C, H, N, S, Cl percentages within ±0.3% error .
Q. What are the stability considerations for handling and storing this compound?
- Methodological Answer : The compound is moisture-sensitive due to reactive sulfonyl and benzoxazole chloride groups. Storage requires desiccators with anhydrous CaCl₂ or silica gel at –20°C in amber glass vials to prevent photodegradation . Stability tests (TGA/DSC) show decomposition above 150°C, necessitating avoidance of high temperatures during handling.
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electrophilic sites. The sulfonyl chloride group exhibits higher electrophilicity (Fukui indices >0.25) than the benzoxazole-Cl, directing nucleophilic attack (e.g., amines) to the sulfur center . Solvent effects (PCM models) further refine activation energy predictions in polar aprotic solvents like DMF.
Q. What experimental designs optimize regioselectivity in derivatization reactions involving this compound?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial designs, test variables like:
- Temperature : Lower temps (0–10°C) favor sulfonamide formation over benzoxazole ring opening.
- Catalysts : Lewis acids (e.g., ZnCl₂) enhance sulfonyl chloride reactivity without side reactions .
- Solvent Polarity : Low-polarity solvents (toluene) reduce hydrolysis but may slow kinetics.
Q. How do degradation pathways of this compound impact its application in multi-step syntheses?
- Methodological Answer : Hydrolysis is the primary degradation pathway, forming 3-chloro-1,2-benzoxazole-5-sulfonic acid. Kinetic studies (HPLC monitoring) in aqueous/organic mixtures (e.g., THF:H₂O) show pseudo-first-order decay (t₁/₂ = 2–4 hrs at pH 7). Stabilizers like molecular sieves or anhydrous MgSO₄ are added to reaction matrices to mitigate this .
Q. What analytical methods resolve contradictions in reported biological activity data for derivatives of this compound?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) often stem from purity or stereochemical factors. Solutions include:
- HPLC-PDA : Purity verification (>98% by area normalization).
- Chiral SFC : Enantiomeric excess determination for stereosensitive derivatives.
- SPR Biosensing : Direct binding affinity measurements to rule out assay interference .
Q. How do steric and electronic effects influence its utility as a sulfonating agent in heterocyclic chemistry?
- Methodological Answer : The electron-withdrawing benzoxazole ring enhances sulfonyl chloride electrophilicity, enabling efficient sulfonation of sterically hindered amines. Hammett substituent constants (σₚ ≈ 0.78) correlate with reaction rates in SNAr mechanisms. Steric maps (Molecular Dynamics) show that ortho-substituents on target amines reduce yields by >30% compared to para-substituted analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
